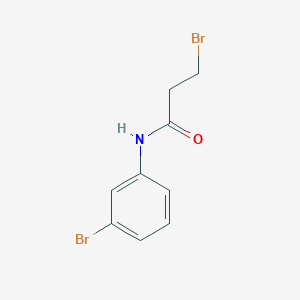

3-Bromo-N-(3-bromophenyl)propanamide

CAS No.:

Cat. No.: VC18316555

Molecular Formula: C9H9Br2NO

Molecular Weight: 306.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Br2NO |

|---|---|

| Molecular Weight | 306.98 g/mol |

| IUPAC Name | 3-bromo-N-(3-bromophenyl)propanamide |

| Standard InChI | InChI=1S/C9H9Br2NO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) |

| Standard InChI Key | JHGJFJRZKSTSTC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)NC(=O)CCBr |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-Bromo-N-(3-bromophenyl)propanamide (C₉H₈Br₂NO) features a propanamide backbone substituted with bromine atoms at the third carbon of the propane chain and the meta position of the phenyl ring. This configuration aligns with structurally related compounds such as 3-Bromo-N-(4-bromophenyl)propanamide (Catalog #6516CB, AK Scientific) and N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide , which share similar brominated aryl and alkylamide motifs.

The molecular weight of the compound is calculated as 290.59 g/mol based on its formula, closely matching the 290.59 g/mol reported for N-(3-Bromophenyl)-3-chloro-2,2-dimethylpropanamide . Key structural parameters include:

Spectroscopic Characteristics

While direct spectroscopic data for 3-Bromo-N-(3-bromophenyl)propanamide are unavailable, its analogs provide reference points:

-

NMR: The 3-bromophenyl group typically shows aromatic protons at δ 7.2–7.8 ppm (doublets for meta-substitution) . The propanamide chain’s methylene groups resonate at δ 2.3–3.1 ppm (triplets for CH₂Br and CH₂CONH) .

-

IR: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and 600–800 cm⁻¹ (C-Br vibrations) are expected, as observed in N-(3-bromophenyl)-2-(N-phenylmethanesulfonamido)propanamide .

Synthetic Methodologies

Direct Bromination Approaches

The synthesis of 3-bromo-N-(3-bromophenyl)propanamide likely follows pathways analogous to those used for:

-

N-(3-Bromophenyl)-3-chloro-2,2-dimethylpropanamide: Acyl chloride intermediates react with 3-bromoaniline under Schotten-Baumann conditions .

-

3-Bromo-N-(4-bromophenyl)propanamide: Bromination of propanamide precursors using PBr₃ or HBr/AcOH mixtures .

A proposed synthetic route involves:

-

Acylation: Reacting 3-bromoaniline with acryloyl chloride to form N-(3-bromophenyl)propenamide.

-

Radical Bromination: Using N-bromosuccinimide (NBS) under UV light to introduce the second bromine at the β-position of the propanamide chain .

Yield Optimization Challenges

Key challenges mirror those of related compounds:

-

Regioselectivity: Competitive bromination at the phenyl ring (para vs. meta) requires careful control of reaction conditions .

-

Purification: High logP values (3.90–4.49) necessitate chromatographic separation using nonpolar eluents like hexane/ethyl acetate.

Physicochemical Properties

Solubility and Stability

Data extrapolated from analogs suggest:

-

Aqueous Solubility: logSw = -4.09 to -3.77 , indicating poor water solubility (≤1 mg/mL).

-

Thermal Stability: Melting points of similar brominated propanamides range from 108–110°C , suggesting solid-state stability at room temperature.

Reactivity Profile

-

Nucleophilic Substitution: The β-bromine undergoes SN2 reactions with amines or thiols, as seen in N-(3-bromophenyl)-2-(N-phenylmethanesulfonamido)propanamide .

-

Amide Hydrolysis: Susceptible to acidic/basic hydrolysis, producing 3-bromopropanoic acid and 3-bromoaniline .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic variation of substituents could optimize bioactivity, as demonstrated in anti-aging library compounds .

Green Synthesis Innovations

Developing catalytic bromination methods to reduce waste, inspired by recent advances in NXS (N-haloimide) chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume